molecular formula C23H29N3O B13810560 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- CAS No. 20771-46-4

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl-

Cat. No.: B13810560
CAS No.: 20771-46-4
M. Wt: 363.5 g/mol
InChI Key: XKGGCZQAKQIYMW-UHFFFAOYSA-N
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Description

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- is a complex organic compound with a unique structure that combines elements of pyridine and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-heptyl-
  • 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-butyl-

Uniqueness

The uniqueness of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- lies in its specific structural features and the resulting chemical and biological properties. Its combination of functional groups and molecular geometry allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

20771-46-4

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

8-methoxy-5-[2-(6-methylpyridin-3-yl)ethyl]-2-propyl-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C23H29N3O/c1-4-11-25-12-10-23-21(16-25)20-14-19(27-3)7-8-22(20)26(23)13-9-18-6-5-17(2)24-15-18/h5-8,14-15H,4,9-13,16H2,1-3H3

InChI Key

XKGGCZQAKQIYMW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)C3=C(N2CCC4=CN=C(C=C4)C)C=CC(=C3)OC

Origin of Product

United States

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